N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide
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Overview
Description
N-(3-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)butanamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its complex molecular structure, which includes a benzodiazole ring system and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodiazole core, followed by the introduction of the 2-methylphenylmethyl group and the propylbutanamide side chain. Key reaction steps may include:
Formation of Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Amidation: The final step involves the coupling of the propylbutanamide moiety with the benzodiazole intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the alkyl side chains using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
N-(3-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)butanamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole core, which can exhibit fluorescence properties.
Medicine: Studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)butanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The benzodiazole core can interact with nucleic acids or proteins, influencing cellular processes such as gene expression or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)butanamide
- N-(3-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)butanamide
- N-(3-{1-[(2-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)butanamide
Uniqueness
N-(3-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)butanamide is unique due to the presence of the 2-methylphenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C22H27N3O |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[3-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]propyl]butanamide |
InChI |
InChI=1S/C22H27N3O/c1-3-9-22(26)23-15-8-14-21-24-19-12-6-7-13-20(19)25(21)16-18-11-5-4-10-17(18)2/h4-7,10-13H,3,8-9,14-16H2,1-2H3,(H,23,26) |
InChI Key |
XZTRUNNSROXRPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3C |
Origin of Product |
United States |
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